
2-(Aminooxy)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)ethanethiol is a versatile compound with the chemical formula C₂H₇NOS. It is characterized by the presence of both an aminooxy group (-ONH₂) and a thiol group (-SH), making it a valuable reagent in various chemical and biological applications. The compound is known for its reactivity and ability to form stable linkages with other molecules, which makes it useful in synthetic chemistry and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)ethanethiol typically involves the reaction of 2-chloroethanethiol with hydroxylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
ClCH2CH2SH+NH2OH→ONH2CH2CH2SH+HCl
The reaction is usually conducted in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Addition: The compound can add to double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds or acyl chlorides are typical reagents.
Addition: The compound can react with alkenes or aldehydes under mild conditions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Aminooxy Compounds: Produced through nucleophilic substitution.
Adducts: Formed by addition reactions with alkenes or carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for the modification of other molecules.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)ethanethiol involves its ability to form stable linkages with other molecules through its aminooxy and thiol groups. The aminooxy group can react with carbonyl compounds to form oximes, while the thiol group can form disulfide bonds with other thiols. These reactions enable the compound to modify and stabilize various biomolecules and synthetic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminoethoxy)ethanol: Similar in structure but lacks the thiol group.
2-(Aminoethylthio)ethanol: Contains both amino and thiol groups but with a different arrangement.
2-(Aminoethylamino)ethanol: Features amino groups but no thiol group.
Uniqueness
2-(Aminooxy)ethanethiol is unique due to the presence of both the aminooxy and thiol groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it particularly valuable in synthetic and biological applications.
Eigenschaften
Molekularformel |
C2H7NOS |
|---|---|
Molekulargewicht |
93.15 g/mol |
IUPAC-Name |
O-(2-sulfanylethyl)hydroxylamine |
InChI |
InChI=1S/C2H7NOS/c3-4-1-2-5/h5H,1-3H2 |
InChI-Schlüssel |
NXPBRABYBTZAFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
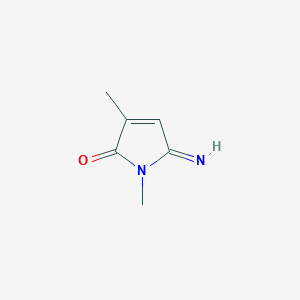
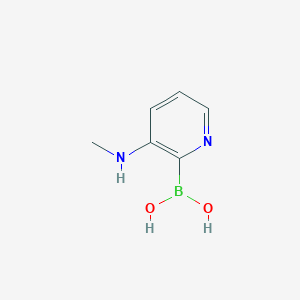

![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
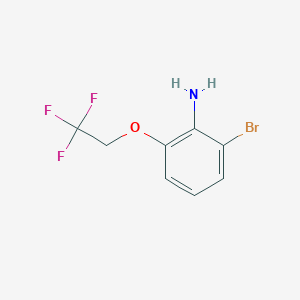
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
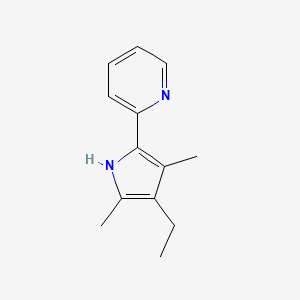
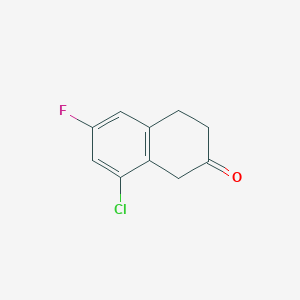
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
